An In-depth Technical Guide to Azide-PEG1-Val-Cit-PABC-OH: A Core Component in Advanced Drug Conjugates
An In-depth Technical Guide to Azide-PEG1-Val-Cit-PABC-OH: A Core Component in Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG1-Val-Cit-PABC-OH is a sophisticated, cleavable linker molecule meticulously designed for the development of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). This heterobifunctional linker serves as a critical bridge, connecting a targeting moiety, such as a monoclonal antibody, to a potent therapeutic payload. Its multi-component architecture ensures stability in systemic circulation and facilitates the specific, controlled release of the payload within the target cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and critical properties of Azide-PEG1-Val-Cit-PABC-OH, supplemented with detailed experimental protocols and data presented for practical application in a research and development setting.
Core Components and Chemical Structure
Azide-PEG1-Val-Cit-PABC-OH is a multi-domain linker, with each component imparting a specific and vital function to the overall molecule.
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Azide (B81097) (N₃) Group: This functional group is a cornerstone of "click chemistry," a set of biocompatible, high-yield chemical reactions.[1] The azide moiety allows for the covalent attachment of the linker to a biomolecule, such as an antibody, that has been functionalized with a complementary group like an alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN).[1] This bioorthogonal ligation strategy offers high specificity and efficiency under mild, aqueous conditions.[1]
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Polyethylene (B3416737) Glycol (PEG1) Spacer: The single polyethylene glycol unit serves as a hydrophilic spacer. The inclusion of this PEG moiety enhances the aqueous solubility of the entire ADC, which is particularly beneficial when conjugating hydrophobic payloads.[][3] This improved solubility can prevent aggregation and improve the pharmacokinetic profile of the conjugate.[]
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Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed as a substrate for lysosomal proteases, most notably Cathepsin B.[][5] Cathepsin B is a cysteine protease that is often overexpressed in the tumor microenvironment and within the lysosomes of cancer cells.[] The Val-Cit linker is engineered to be stable in the bloodstream but is efficiently cleaved upon internalization of the ADC into the target cell and trafficking to the lysosome.[]
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p-Aminobenzylcarbamate (PABC) Self-Immolative Spacer: The PABC unit acts as a self-immolative spacer.[] Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC group undergoes a spontaneous 1,6-elimination reaction.[6] This electronic cascade results in the release of the conjugated payload in its unmodified, active form.[6]
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Hydroxyl (-OH) Group: The terminal hydroxyl group provides a reactive site for the conjugation of the therapeutic payload.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₆N₈O₆ | [7] |
| Molecular Weight | 520.58 g/mol | [7] |
| CAS Number | 2055041-40-0 | [7] |
| Purity | Typically ≥98% | [7] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and other organic solvents | [8] |
| Storage | Recommended storage at -20°C, sealed and protected from moisture and light | [7] |
Mechanism of Action in Antibody-Drug Conjugates
The therapeutic action of an ADC utilizing the Azide-PEG1-Val-Cit-PABC-OH linker is a highly orchestrated, multi-step process that ensures targeted drug delivery and release.
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Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, preventing premature release of the cytotoxic payload. The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.
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Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
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Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a host of degradative enzymes, including Cathepsin B, and characterized by an acidic environment.
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Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC moiety of the linker.
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Self-Immolation and Payload Release: The cleavage event triggers a spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell. The payload can then exert its cell-killing effect.
Signaling and Experimental Workflows
Payload Release Mechanism
The following diagram illustrates the sequential steps of payload release from an ADC employing the Val-Cit-PABC linker system.
Caption: Mechanism of payload release from an ADC utilizing a Val-Cit-PABC linker.
Experimental Workflow for Synthesis
The synthesis of Azide-PEG1-Val-Cit-PABC-OH is a multi-step process involving the sequential coupling of its constituent parts. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for Azide-PEG1-Val-Cit-PABC-OH.
Experimental Protocols
Synthesis of Azide-PEG1-Val-Cit-PABC-OH
This is a representative, multi-step synthesis protocol based on established chemical principles.
Materials:
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Fmoc-Valine
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Citrulline
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p-Aminobenzyl alcohol
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Azide-PEG1-NHS ester
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Coupling reagents (e.g., HBTU, HATU)
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Bases (e.g., DIPEA, Piperidine)
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Solvents (e.g., DMF, DCM)
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Purification reagents (e.g., Silica gel for chromatography)
Procedure:
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Fmoc-Val-Cit Synthesis:
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Dissolve Fmoc-Valine and a coupling reagent in DMF.
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Add DIPEA and stir for 10 minutes.
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Add a solution of Citrulline in DMF and stir at room temperature overnight.
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Purify the product, Fmoc-Val-Cit, by column chromatography.
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-
Fmoc-Val-Cit-PABC-OH Synthesis:
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Dissolve Fmoc-Val-Cit and p-aminobenzyl alcohol in DMF.
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Add a coupling reagent and DIPEA.
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Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
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Purify the product, Fmoc-Val-Cit-PABC-OH, by column chromatography.
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Fmoc Deprotection and Azide-PEG1 Conjugation:
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Dissolve Fmoc-Val-Cit-PABC-OH in a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group.
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Stir at room temperature for 1-2 hours.
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Remove the solvent under reduced pressure to obtain H-Val-Cit-PABC-OH.
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Dissolve the deprotected intermediate and Azide-PEG1-NHS ester in DMF with DIPEA.
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Stir at room temperature overnight.
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Purify the final product, Azide-PEG1-Val-Cit-PABC-OH, by preparative HPLC.
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Characterize the final product by high-resolution mass spectrometry and NMR spectroscopy.
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In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC linked with Azide-PEG1-Val-Cit-PABC-OH in plasma.[9]
Objective: To determine the rate of payload deconjugation from an ADC in plasma.
Materials:
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ADC conjugated via Azide-PEG1-Val-Cit-PABC-OH
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Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
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Incubation:
-
Thaw plasma at 37°C.
-
Add the ADC to the plasma to a final concentration of 1 mg/mL.
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Incubate the mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots.[9]
-
-
Sample Preparation:
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.[9]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
-
LC-MS Analysis:
-
Inject the supernatant into an LC-MS system.
-
Use a suitable C18 column and a gradient elution method.
-
Monitor the elution of the released payload using mass spectrometry.
-
Quantify the amount of released payload at each time point by comparing the peak area to a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point.
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Determine the half-life (t½) of the ADC in plasma.
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Cathepsin B Cleavage Assay
This protocol describes an in vitro assay to determine the rate of linker cleavage by Cathepsin B.[9]
Objective: To quantify the rate of payload release from an ADC in the presence of Cathepsin B.
Materials:
-
ADC conjugated via Azide-PEG1-Val-Cit-PABC-OH
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT)
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Quenching solution (e.g., 2% formic acid)
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LC-MS system
Procedure:
-
Reaction Setup:
-
Prepare the assay buffer.
-
Add the ADC to the reaction buffer at a final concentration of 100 µg/mL.
-
Activate the Cathepsin B by pre-incubating with DTT.
-
Initiate the reaction by adding activated Cathepsin B (e.g., 1 µM final concentration).
-
Incubate the reaction mixture at 37°C.
-
-
Time Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the quenching solution.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS to quantify the amount of released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload over time to determine the initial rate of cleavage.
-
For detailed kinetic analysis, perform the assay at various substrate concentrations to determine Michaelis-Menten constants (Km and Vmax).
-
Quantitative Data
While specific kinetic and stability data for Azide-PEG1-Val-Cit-PABC-OH is not extensively published in a consolidated format, the following table provides representative data for Val-Cit based linkers to serve as a benchmark.
| Parameter | Linker | Value | Species | Notes | Source |
| Plasma Half-life (t½) | Val-Cit | ~230 days | Human | High stability in human plasma. | [10] |
| Plasma Half-life (t½) | Val-Cit | ~80 hours | Mouse | Lower stability in mouse plasma due to carboxylesterase activity. | [10] |
| Solubility Enhancement | PEGylated Linker | Up to 10-fold increase | N/A | PEGylation significantly improves the solubility of ADCs with hydrophobic payloads. | [11] |
| Cathepsin B Cleavage | Val-Cit | Efficient Cleavage | Human | The Val-Cit dipeptide is a well-established substrate for Cathepsin B. | [] |
Conclusion
Azide-PEG1-Val-Cit-PABC-OH represents a highly versatile and effective linker for the development of next-generation antibody-drug conjugates and other targeted therapies. Its modular design, incorporating a bioorthogonal handle, a hydrophilic spacer, a specific enzymatic cleavage site, and a self-immolative unit, provides a robust platform for the controlled delivery and release of potent therapeutic agents. The detailed protocols and understanding of its mechanism of action provided in this guide are intended to empower researchers and drug developers to effectively utilize this advanced linker technology in their pursuit of more effective and safer targeted treatments.
References
- 1. Azido-PEG3-Val-Cit-PAB-OH - CD Bioparticles [cd-bioparticles.net]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. purepeg.com [purepeg.com]
